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UDP-L-Galactose diammonium salt

Cat. No.: B15493966
M. Wt: 600.36 g/mol
InChI Key: QMMOGGZRVNNPDE-XTQATLEPSA-N
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Description

Significance of Nucleotide Sugars in Glycobiology and Metabolism

Nucleotide sugars are crucial molecules in the field of glycobiology and are central to metabolic processes. nih.govcaymanchem.com They function as activated forms of monosaccharides, serving as the donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates like glycoproteins and glycolipids. nih.govcaymanchem.commdpi.com The availability and regulation of nucleotide sugar pools are critical for normal cell physiology, and any disruptions can lead to disease states. nih.gov

The study of nucleotide sugars dates back to the mid-20th century with the groundbreaking work on carbohydrate metabolism, which laid the foundation for understanding glycosylation reactions. These activated sugars are essential for a wide array of biological processes, including cell wall biosynthesis in plants and microorganisms, as well as the glycosylation of proteins and lipids in mammals. nih.govpnas.org The intricate balance of these molecules is maintained through various biosynthetic and salvage pathways. nih.govresearchgate.net

Role of UDP-L-Galactose as a Glycosyl Donor in Biosynthesis

Uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) is a key nucleotide sugar that acts as a donor of galactose for a multitude of biosynthetic reactions. ucsd.eduwikipedia.org It is the substrate for various galactosyltransferases, which are enzymes that catalyze the transfer of galactose to different acceptor molecules, such as proteins, lipids, and other carbohydrates. ucsd.edunih.govnih.gov This process of galactosylation is fundamental for the creation of a diverse range of glycoconjugates with important biological functions. medlink.com

In mammals, UDP-galactose is essential for the synthesis of glycoproteins and glycolipids. nih.gov For instance, it is the precursor for the addition of galactose residues to N-glycans on proteins, a critical step in their proper folding and function. nih.gov A deficiency in the enzyme that transfers galactose from UDP-galactose to N-acetylglucosamine residues can lead to a congenital disorder of glycosylation, highlighting the importance of this process. nih.govjci.org

In plants, UDP-L-arabinose, which is biosynthetically related to UDP-galactose, is the primary donor for L-arabinose residues in the plant cell wall, a key structural component. The biosynthesis of UDP-L-arabinose involves the epimerization of UDP-D-xylose. nih.gov The resulting UDP-L-arabinose is then used by glycosyltransferases to build arabinans and other polysaccharides.

Overview of Research Trajectories and Scientific Inquiry

Current research on UDP-galactose and related nucleotide sugars is multifaceted, spanning from fundamental biochemistry to applications in biotechnology and medicine. A significant area of investigation is the elucidation of the biosynthetic pathways of these molecules in various organisms. For example, the de novo synthesis of UDP-galactose involves the conversion of glucose-6-phosphate to UDP-glucose, which is then epimerized to UDP-galactose. researchgate.net

Another major research focus is on the enzymes that utilize UDP-galactose as a substrate. UDP-galactopyranose mutase (UGM) is a key enzyme in some microorganisms that converts UDP-galactopyranose to UDP-galactofuranose, a precursor for the synthesis of galactofuranose-containing glycoconjugates. wikipedia.orgnih.govnih.gov Since galactofuranose is absent in humans but essential for the viability of certain pathogens, UGM is an attractive target for the development of new antimicrobial drugs. nih.govnih.gov

Furthermore, there is considerable interest in the large-scale production of UDP-galactose and oligosaccharides for various applications. nih.gov Metabolic engineering of bacteria has been successfully employed to create efficient systems for the synthesis of UDP-galactose and its subsequent use in producing complex carbohydrates like globotriose (B1671595). nih.gov Research also delves into the role of UDP-galactose and its metabolites in cellular processes and disease. For instance, imbalances in UDP-galactose levels have been linked to certain metabolic disorders. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30N4O17P2 B15493966 UDP-L-Galactose diammonium salt

Properties

Molecular Formula

C15H30N4O17P2

Molecular Weight

600.36 g/mol

IUPAC Name

diazanium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2.2H3N/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);2*1H3/t5-,6+,8+,9+,10+,11+,12-,13+,14+;;/m0../s1

InChI Key

QMMOGGZRVNNPDE-XTQATLEPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

Biosynthesis and Interconversion Pathways of Udp L Galactose

Enzymatic Pathways for de novo Synthesis of UDP-Galactose

The de novo synthesis of UDP-Galactose is fundamentally linked to glucose metabolism. The primary route involves the modification of a closely related sugar nucleotide, UDP-Glucose.

The most direct route for de novo synthesis of UDP-Galactose is through the reversible epimerization of UDP-Glucose. researchgate.net This reaction is catalyzed by the enzyme UDP-glucose 4-epimerase (EC 5.1.3.2), commonly known as GALE. nih.govwikipedia.org This enzyme performs the final step in the Leloir pathway of galactose metabolism and is essential for life in many organisms, from bacteria to humans. nih.govwikipedia.org GALE's function is multifaceted: it aids in metabolizing dietary galactose, enables the endogenous production of UDP-Galactose when external sources are scarce, and maintains the proper cellular ratios of UDP-sugars required for glycosylation. nih.govuniprot.org

GALE is a homodimeric enzyme that tightly binds one molecule of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) per subunit. wikipedia.orgnih.gov The catalytic mechanism involves a transient oxidation-reduction of this bound NAD+. The process unfolds in a series of precise steps:

Proton Abstraction: Upon substrate binding, a conserved tyrosine residue (Tyr149 in E. coli) in the active site acts as a catalytic base, abstracting a proton from the 4'-hydroxyl group of the glucose or galactose moiety. wikipedia.orgnih.gov

Hydride Transfer and Intermediate Formation: Concurrently, a hydride ion is transferred from the C4 position of the sugar to the NAD+ cofactor, reducing it to NADH and forming a transient UDP-4-ketopyranose intermediate. wikipedia.orgnih.gov

Rotation of the Intermediate: The planar 4-ketopyranose intermediate then rotates approximately 180° within the active site. wikipedia.org This rotation presents the opposite face of the keto-group to the NADH.

Hydride Return and Product Release: The hydride is transferred back from NADH to the C4 of the intermediate, but now on the opposite face, completing the inversion of the stereochemistry at this position. The newly formed product (either UDP-Glucose or UDP-Galactose) is then released. wikipedia.org

Crystal structures reveal that the NAD+ cofactor is located within a classic Rossmann-type fold, while the UDP-sugar substrate binds in a separate domain. nih.gov Key amino acids, including Tyr149, Ser124, and Lys153 (in E. coli), are crucial for positioning the substrate and cofactor and for facilitating the catalytic steps. nih.gov

The epimerization reaction catalyzed by GALE is fully reversible, with the direction determined by the relative concentrations of the substrates. Kinetic studies have quantified the enzyme's activity. For the E. coli enzyme at pH 8.5 and 27°C, the turnover number (kcat) is significantly higher for the conversion of UDP-Glucose to UDP-Galactose than for the reverse reaction. uniprot.org Human GALE, at pH 8.8 and 37°C, exhibits a Michaelis constant (Km) for UDP-galactose of 69 μM. uniprot.org

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)Vmax (mmol/min/mg)Conditions
Escherichia coliUDP-Glucose-760-pH 8.5, 27°C uniprot.org
Escherichia coliUDP-Galactose-24-pH 8.5, 27°C uniprot.org
Homo sapiensUDP-Galactose69-1.22pH 8.8, 37°C uniprot.org
Bacillus cereusUDP-Glucuronic Acid-0.25-- researchgate.net
Escherichia coli (for free monosaccharide)D-Galactose26,4000.00026-- nih.gov
Escherichia coli (for free monosaccharide)D-Tagatose237,0000.00545-- nih.gov

This table presents kinetic data for UDP-Glucose 4-Epimerase (GALE) from various sources, highlighting its efficiency with different substrates.

Beyond the de novo synthesis via GALE, cells can produce UDP-Galactose through a salvage pathway that recycles free galactose. This is particularly important in organisms like the parasite Leishmania, where it represents a critical route for obtaining this essential sugar nucleotide. researchgate.netnih.gov This pathway, sometimes referred to as the Isselbacher pathway, relies on the action of a UDP-sugar pyrophosphorylase (USP) or UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9). oup.comnih.govwikipedia.org

The process begins with the phosphorylation of free galactose to galactose-1-phosphate by the enzyme galactokinase (GALK). oup.comresearchgate.net Subsequently, a UDP-sugar pyrophosphorylase catalyzes the reaction between galactose-1-phosphate and UTP to form UDP-Galactose and inorganic pyrophosphate (PPi). nih.govfrontiersin.org This reaction is reversible, but the subsequent hydrolysis of pyrophosphate by pyrophosphatases in the cell drives the reaction toward the synthesis of UDP-Galactose. frontiersin.orgnih.gov

A key feature of UDP-sugar pyrophosphorylases (USPs) is their often broad substrate specificity, which contrasts with the more specific UDP-glucose pyrophosphorylases (UGPases). nih.govfrontiersin.org While UGPases are highly specific for glucose-1-phosphate, USPs can utilize a variety of sugar-1-phosphates to produce the corresponding UDP-sugars. frontiersin.orgnih.gov

For instance, the USP from Arabidopsis thaliana shows high activity with Glucuronic acid-1-P, Galacturonic acid-1-P, Glucose-1-P, and Galactose-1-P. nih.gov Similarly, the USP from the parasite Trypanosoma cruzi can efficiently use glucose-1-phosphate and galactose-1-phosphate, and to a lesser extent, xylose-1-phosphate and glucuronic acid-1-phosphate. portlandpress.com This broad specificity allows these enzymes to act as central hubs in nucleotide sugar metabolism, capable of salvaging various monosaccharides. nih.govnih.gov The catalytic activity is dependent on magnesium ions and typically occurs over a broad pH range from 6.5 to 8.0. frontiersin.orgportlandpress.com

Enzyme SourceAccepted Substrates (Sugar-1-Phosphates)Relative Activity/Key Findings
Arabidopsis thaliana USPaseD-Glc-1-P, D-Gal-1-P, D-GalA-1-P, β-L-Ara-1-P, α-D-Fuc-1-PReacts with a wide range of substrates. Km for D-GalA-1-P is 1.3 mM. frontiersin.orgnih.gov
Bifidobacterium longum BiUSPGlcA-1-P, Glc-1-P, Gal-1-P, Man-1-P, 2-deoxy-Glc-1-PShows broad but distinct specificity compared to AtUSP. nih.gov
Leishmania major USPGalactose-1-P, Glucose-1-P, various hexose- and pentose-1-phosphatesPreferentially activates Gal-1-P and Glc-1-P; does not act on hexosamine-1-phosphates. nih.gov
Trypanosoma cruzi TcSloppyGlucose-1-P, Galactose-1-P, Xylose-1-P, Glucuronic acid-1-PConversion rate: UDP-glucose = UDP-galactose > UDP-xylose > UDP-glucuronic acid. portlandpress.com
Arabidopsis thaliana UGPaseD-Glc-1-PHighly specific for Glucose-1-P; extremely low activity with Gal-1-P. frontiersin.orgnih.gov

This table summarizes the substrate specificity of UDP-Sugar Pyrophosphorylases (USP) from different organisms, contrasting them with the more specific UGPase.

The expression of genes encoding pyrophosphorylases is tightly controlled in response to various developmental and environmental cues, ensuring that the supply of UDP-sugars matches cellular demand. In plants, the expression of UGPase genes is regulated by factors such as light conditions, sugar availability, cold stress, and phosphate (B84403) levels. frontiersin.org For example, a lack of inorganic phosphate can lead to an upregulation of UGPase expression. frontiersin.org

In cotton, specific UGP genes are highly expressed during fiber development, and their expression can be further induced by plant hormones like auxin (IAA) and gibberellin (GA3), suggesting a crucial role in providing UDP-Glucose for cellulose (B213188) synthesis. peerj.com In some pathogenic organisms, the regulation of these enzymes is critical for survival. In pancreatic cancer cells, the expression of UGP2 is regulated by the YAP-TEAD transcription factor complex and is essential for tumor growth, linking UDP-sugar synthesis directly to cancer pathology. nih.gov The regulation ensures that energy and resources are allocated efficiently for processes like cell wall synthesis in plants or rapid proliferation in cancer cells. nih.govpeerj.com

Involvement of UDP-Sugar Pyrophosphorylases in Galactose Salvage Pathways

Alternative and Organism-Specific Biosynthetic Routes

The synthesis of activated L-galactose is not universal and appears in specific organisms through unique metabolic pathways, often tailored for the production of specialized molecules like vitamin C in plants or for the catabolism of rare sugars in certain bacteria.

Pathways in Prokaryotic Glycoconjugate Synthesis

While prokaryotes are known to incorporate a wide variety of sugars into their complex cell surface glycoconjugates, a dedicated pathway for UDP-L-galactose synthesis is not well-established. However, recent research has uncovered novel metabolic routes for L-galactose in certain members of the gut microbiota.

A notable example is the discovery of a previously unknown metabolic pathway for L-galactose utilization in the prevalent human gut bacterium, Bacteroides vulgatus. This pathway enables the bacterium to use L-galactose as a carbon source. It involves a series of enzymatic steps that convert L-galactose into D-tagaturonate, which can then enter central metabolism. The key enzymes in this novel pathway are:

L-galactose dehydrogenase : This enzyme oxidizes L-galactose to L-galactono-1,5-lactone.

L-galactonolactonase : This enzyme hydrolyzes the lactone to L-galactonate.

L-galactonate dehydratase : This enzyme converts L-galactonate to 2-dehydro-3-deoxy-L-galactonate.

2-dehydro-3-deoxy-L-galactonate aldolase : This final enzyme cleaves the intermediate to yield pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.

This catabolic pathway in B. vulgatus represents a significant finding in prokaryotic carbohydrate metabolism, though it does not proceed via a UDP-L-galactose intermediate. nih.gov

L-Galactose Specific Biosynthesis in Unique Systems

The most extensively studied pathway involving an activated form of L-galactose is the Smirnoff-Wheeler pathway, which is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants. nih.gov This pathway is notable because it utilizes GDP-L-galactose , not UDP-L-galactose, as the activated precursor to L-galactose.

The synthesis of GDP-L-galactose begins from GDP-D-mannose, which is also a precursor for cell wall polysaccharides and protein glycosylation. nih.gov The key steps are:

GDP-D-mannose 3',5'-epimerase (GME) converts GDP-D-mannose into GDP-L-galactose. nih.gov

GDP-L-galactose phosphorylase (GGP) , also known as VTC2/VTC5 in Arabidopsis, catalyzes the conversion of GDP-L-galactose and inorganic phosphate into L-galactose-1-phosphate and GDP. oup.comwikipedia.org This is considered the first committed and a major regulatory step in the pathway. nih.govoup.com

L-galactose-1-phosphate phosphatase (GPP) dephosphorylates L-galactose-1-phosphate to yield free L-galactose.

L-galactose dehydrogenase (L-GalDH) oxidizes L-galactose to L-galactono-1,4-lactone. nih.gov

L-galactono-1,4-lactone dehydrogenase (GLDH) , a mitochondrial enzyme, catalyzes the final step, oxidizing L-galactono-1,4-lactone to L-ascorbic acid.

This pathway highlights a crucial route for L-galactose metabolism in plants, centered around a guanosine-activated sugar.

EnzymeGene (in Arabidopsis)EC NumberFunction in L-Galactose Pathway
GDP-D-mannose 3',5'-epimeraseGME5.1.3.18Converts GDP-D-mannose to GDP-L-galactose
GDP-L-galactose phosphorylaseVTC2, VTC52.7.7.69Converts GDP-L-galactose to L-galactose-1-phosphate wikipedia.org
L-galactose-1-phosphate phosphataseVTC43.1.3.25Converts L-galactose-1-phosphate to L-galactose
L-galactose dehydrogenase-1.1.1.316Converts L-galactose to L-galactono-1,4-lactone nih.gov
L-galactono-1,4-lactone dehydrogenaseGLDH1.3.2.3Converts L-galactono-1,4-lactone to L-ascorbic acid

Regulation of Intracellular UDP-L-Galactose Pools

The regulation of L-galactose metabolic pathways is critical for controlling the production of vital compounds like ascorbate (B8700270) and for managing cellular resources. This control is exerted at multiple levels, including feedback inhibition and the regulation of enzyme expression.

Feedback Mechanisms and Allosteric Control

In the plant ascorbate pathway, feedback regulation is a key control mechanism. Research on spinach has shown that L-galactose dehydrogenase (L-GalDH) , a key enzyme in the pathway, is subject to reversible, competitive inhibition by L-ascorbate, the final product of the pathway. nih.govscispace.com This feedback loop allows the plant to modulate the rate of ascorbate synthesis in response to its current concentration, preventing over-accumulation. The inhibition constant (Ki) for L-ascorbate on spinach L-GalDH was found to be approximately 133.2 µM, indicating a sensitive control mechanism. nih.gov

Transcriptional and Post-Translational Regulation of Related Enzymes

The regulation of the plant ascorbate pathway is complex, with GDP-L-galactose phosphorylase (GGP) emerging as the master control point. oup.comnih.gov Its regulation occurs at multiple levels:

Transcriptional Regulation : The expression of the GGP gene is induced by light, which explains why ascorbate levels are often higher in plants exposed to high light intensity. oup.com This allows ascorbate production to be coupled with photosynthesis, during which the risk of oxidative stress is elevated.

Translational Regulation : GGP is subject to negative feedback repression at the translational level. The mRNA transcript for GGP contains a small upstream Open Reading Frame (uORF). This uORF can repress the translation of the main GGP coding sequence, effectively limiting the amount of GGP protein produced even when mRNA levels are high. oup.com This mechanism provides a rapid way to control the flux through the pathway.

Post-Translational Regulation : The activity of the GGP enzyme itself is inhibited by a photoreceptor of the PAS/LOV type. This inhibition is counteracted by blue light, adding another layer of light-dependent control over ascorbate synthesis. oup.com

This multi-level regulation of GGP underscores its central role in controlling the flow of metabolites through the L-galactose pathway in plants. oup.comnih.govmdpi.com

Regulatory MechanismTarget EnzymeEffectorEffect
Feedback Inhibition L-galactose dehydrogenase (L-GalDH)L-ascorbateCompetitive Inhibition nih.govscispace.com
Transcriptional Control GDP-L-galactose phosphorylase (GGP)LightInduction of Gene Expression oup.com
Translational Control GDP-L-galactose phosphorylase (GGP)Upstream ORF (uORF)Repression of Translation oup.com
Post-Translational Control GDP-L-galactose phosphorylase (GGP)PAS/LOV PhotoreceptorInhibition of Activity (reversed by blue light) oup.com

Enzymology and Glycosyltransferase Reactions Involving Udp L Galactose

Glycosyltransferase Families Utilizing UDP-L-Galactose as a Substrate

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor, such as UDP-L-Galactose, to an acceptor molecule. These enzymes are classified into numerous families based on their amino acid sequence similarities. Several glycosyltransferase families utilize UDP-L-Galactose as a substrate to synthesize a variety of glycans with diverse biological functions. For instance, the β-1,4-galactosyltransferase (β4GalT) family plays a crucial role in the synthesis of N-acetyllactosamine, a common disaccharide unit in N-linked and O-linked glycans of glycoproteins. nih.gov

Plant UDP-glycosyltransferases (UGTs) are another significant group, involved in the glycosylation of a wide range of natural products, including flavonoids and terpenoids. nih.gov These enzymes can utilize various sugar donors, including UDP-glucose and UDP-galactose. nih.gov

Glycosyltransferase FamilyExample EnzymeFunction
CAZy GT7 β-1,4-galactosyltransferase I (β4GalT I)Synthesis of N-acetyllactosamine units in glycoproteins. nih.gov
CAZy GT6 Histo-blood group A/B glycosyltransferasesSynthesis of A and B blood group antigens. nih.gov
Plant UGTs Flavonoid GlycosyltransferasesGlycosylation of flavonoids, affecting their solubility and stability. nih.govnih.gov

This table provides examples of glycosyltransferase families that utilize UDP-L-Galactose and is not exhaustive.

Galactosyltransferases exhibit a range of specificities for both their donor (UDP-L-Galactose) and acceptor substrates. This specificity is crucial for the controlled and ordered assembly of complex glycan structures. However, some galactosyltransferases also display a degree of promiscuity, meaning they can utilize alternative donor or acceptor molecules, albeit often with lower efficiency. nih.gov

For example, while β4GalT I primarily uses UDP-Galactose to transfer galactose to N-acetylglucosamine, it can, under certain conditions, utilize other nucleotide sugars. sigmaaldrich.com The substrate specificity of plant UGTs can be influenced by specific amino acid residues. For instance, studies have shown that a tryptophan residue in the plant secondary product glycosyltransferase (PSPG) box is associated with better selectivity for UDP-glucose, while an arginine residue at the same position is critical for interaction with UDP-glucuronic acid. nih.gov This highlights how subtle changes in the enzyme's active site can modulate substrate preference.

The ability of some glycosyltransferases to accept multiple substrates contributes to the vast diversity of glycan structures found in nature. This promiscuity can also be exploited in chemoenzymatic synthesis to generate novel glycoconjugates.

The formation of a glycosidic bond is the fundamental reaction catalyzed by glycosyltransferases. This process involves the transfer of the galactose moiety from UDP-L-Galactose to a specific hydroxyl group on the acceptor molecule.

Glycosyltransferases are broadly classified into two major mechanistic groups based on the stereochemical outcome at the anomeric carbon of the donor sugar: retaining and inverting glycosyltransferases. nih.gov

Inverting glycosyltransferases catalyze the transfer of the sugar with an inversion of the anomeric configuration. For example, a β-galactosyltransferase will transfer galactose from UDP-α-L-galactose to form a β-linked galactoside. This is typically achieved through a single SN2-like displacement reaction where the acceptor's hydroxyl group directly attacks the anomeric carbon, displacing the UDP leaving group. nih.govnih.gov

Retaining glycosyltransferases transfer the sugar with retention of the anomeric configuration. The mechanism for retaining glycosyltransferases is more debated but is thought to involve a two-step, double displacement mechanism, similar to retaining glycosidases, which proceeds through a covalent glycosyl-enzyme intermediate. An alternative proposed mechanism is an SNi-like reaction where the nucleophile attacks from the same side as the leaving group. nih.gov

Many glycosyltransferases, particularly those with a GT-A fold, are dependent on divalent metal ions, most commonly manganese (Mn²⁺), for their catalytic activity. nih.gov These metal ions can play several roles in the catalytic cycle. youtube.comyoutube.com

A key function of the metal ion is to act as a Lewis acid, coordinating to the phosphate (B84403) groups of the UDP moiety of UDP-L-Galactose. nih.govyoutube.com This interaction helps to:

Neutralize the negative charge of the phosphate groups, facilitating the departure of the UDP leaving group. nih.gov

Properly orient the nucleotide sugar substrate within the active site for optimal presentation to the acceptor molecule. youtube.comyoutube.com

Stabilize the transition state of the reaction. youtube.com

Studies on galactosyltransferase have revealed the presence of multiple metal binding sites. For instance, bovine β-1,4-galactosyltransferase has a high-affinity site for Mn²⁺ and a second, lower-affinity site where other ions like Ca²⁺ can bind and synergistically stimulate activity, particularly by enhancing UDP-galactose binding. nih.gov Interestingly, some glycosyltransferases, including certain members of the GT6 family, are metal-independent, suggesting that alternative mechanisms, possibly involving charged amino acid residues, can fulfill the roles typically played by the metal ion. nih.gov

Metal IonRole in Galactosyltransferase Catalysis
Manganese (Mn²⁺) Acts as a Lewis acid, coordinating to the UDP phosphates to facilitate leaving group departure and properly orienting the substrate. nih.govnih.gov
Calcium (Ca²⁺) Can synergistically activate some galactosyltransferases in the presence of Mn²⁺ by binding to a second site and enhancing UDP-galactose binding. nih.gov
Zinc (Zn²⁺), Cadmium (Cd²⁺), Iron (Fe²⁺), Cobalt (Co²⁺) Can also activate galactosyltransferase, though typically with lower efficiency than Mn²⁺. nih.gov

This table summarizes the roles of various metal ions in the catalysis of galactosyltransferases.

Mechanistic Studies of Glycosidic Bond Formation

Biosynthesis of Complex Glycoconjugates

UDP-L-Galactose is an essential building block for the synthesis of a vast array of complex glycoconjugates that are vital for numerous biological processes.

Glycoprotein (B1211001) glycosylation is a post-translational modification where oligosaccharide chains (glycans) are attached to proteins. This process is critical for protein folding, stability, trafficking, and function. UDP-L-Galactose is a key donor substrate for galactosyltransferases that add galactose residues to growing glycan chains on glycoproteins in the Golgi apparatus. mdpi.comnih.govresearchgate.net

The addition of galactose is a crucial step in the maturation of both N-linked and O-linked glycans. mdpi.comresearchgate.net In N-linked glycosylation, galactose is often added to terminal N-acetylglucosamine residues of complex-type glycans. nih.gov This galactosylation is a prerequisite for the subsequent addition of sialic acid, a terminal modification that is important for cell-cell recognition and protein half-life.

Deficiencies in the enzymes involved in UDP-L-Galactose synthesis or its utilization by galactosyltransferases can lead to severe human diseases known as Congenital Disorders of Glycosylation (CDGs). For example, a deficiency in β-1,4-galactosyltransferase I (β4GalT I) causes CDG type IId, which is characterized by incomplete galactosylation of glycoproteins, leading to neurological and other systemic problems. nih.govcapes.gov.br

Glycolipid and Glycosphingolipid Biosynthesis

Uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) is a critical activated sugar donor in the biosynthesis of glycolipids and, more specifically, glycosphingolipids (GSLs). GSL synthesis is a stepwise process involving the sequential addition of sugar moieties to a ceramide backbone, primarily occurring in the Golgi apparatus and, in some cases, the endoplasmic reticulum (ER).

A foundational step in the synthesis of many complex GSLs is the formation of galactosylceramide (GalCer) and lactosylceramide (B164483) (LacCer). GalCer, one of the most abundant molecules in the vertebrate brain, is synthesized by the transfer of galactose from UDP-Gal to ceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT, or GalT-1). nih.govcellular-protein-chemistry.nl This process notably takes place in the ER. cellular-protein-chemistry.nl

LacCer serves as a crucial precursor for the major series of GSLs, including the ganglio-, globo-, and lacto-/neolacto-series. researchgate.net Its synthesis involves the transfer of galactose from UDP-Gal to glucosylceramide (GlcCer). researchgate.net This reaction is catalyzed by β1,4-galactosyltransferases, such as B4GALT5 and B4GALT6, on the luminal side of the Golgi membrane. researchgate.netmdpi.com

The availability of UDP-Gal within the lumen of the ER and Golgi is a rate-limiting factor for GSL biosynthesis. This transport from the cytosol is mediated by specific UDP-galactose transporters (UGTs), such as those encoded by the SLC35A2 gene. cellular-protein-chemistry.nlnih.gov Defective UDP-Gal transport can lead to impaired GSL synthesis, resulting in an accumulation of precursors like GlcCer and a deficiency in more complex, galactosylated GSLs. nih.gov Studies have demonstrated that the co-expression of a UGT with ceramide galactosyltransferase can stimulate GalCer synthesis in the ER, confirming the direct import of UDP-Gal into this organelle. cellular-protein-chemistry.nl

Enzyme Substrate(s) Product Location Function
Ceramide Galactosyltransferase (CGT / GalT-1)UDP-Galactose, CeramideGalactosylceramide (GalCer)Endoplasmic ReticulumSynthesis of a key component of myelin. nih.govcellular-protein-chemistry.nl
β1,4-Galactosyltransferase (e.g., B4GALT5, B4GALT6)UDP-Galactose, Glucosylceramide (GlcCer)Lactosylceramide (LacCer)Golgi ApparatusForms the precursor for major glycosphingolipid series. researchgate.netmdpi.com
UDP-Galactose Transporter (UGT / SLC35A2)UDP-Galactose (Cytosol)UDP-Galactose (Lumen)Golgi & ERTransports the sugar donor into the lumen for glycosylation reactions. cellular-protein-chemistry.nlnih.gov

Polysaccharide Assembly

UDP-L-Galactose is a central precursor in the assembly of various polysaccharides in a wide range of organisms, from bacteria to plants. wikipedia.orgyoutube.com It functions as an activated galactosyl donor, enabling glycosyltransferases to incorporate galactose units into growing polysaccharide chains. youtube.com

In bacteria, UDP-Gal is essential for the biosynthesis of cell wall components, including the O-specific polysaccharide of lipopolysaccharides (LPS). For instance, in Pseudomonas aeruginosa, UDP-L-GalNAcA (N-acetyl-L-galactosaminuronic acid) is a component of the O-antigen, and its synthesis pathway involves intermediates derived from UDP-sugars, highlighting the formation of UDP-2-acetamido-2-deoxy-L-galactose as a potential precursor. nih.gov Furthermore, UDP-galactose 4-epimerase (GalE), which interconverts UDP-glucose and UDP-Gal, plays a crucial role in providing the necessary precursors for exopolysaccharide (EPS) formation in bacteria like Lactobacillus casei. nih.gov The activity of this enzyme is directly correlated with the rate of EPS synthesis. nih.gov

The general principle involves a glycosyltransferase enzyme catalyzing the transfer of the galactosyl moiety from UDP-Gal to an acceptor molecule, which can be a lipid carrier, a growing polysaccharide chain, or another sugar. This releases UDP and elongates the polysaccharide.

Organism/System Polysaccharide Type Role of UDP-Galactose Key Enzyme Example
Bacteria (e.g., P. aeruginosa)Lipopolysaccharide (LPS) O-AntigenPrecursor for specific sugar moieties (e.g., L-GalNAcA) in the repeating units. nih.govGlycosyltransferases
Bacteria (e.g., L. casei)Exopolysaccharide (EPS)Essential precursor for polymer synthesis. nih.govUDP-galactose 4-epimerase (GalE)
GeneralBacterial Cell WallsInitial sugar donor for building the carbohydrate framework. youtube.comGlycosyltransferases

Structural Biology of UDP-Galactose-Binding Enzymes

X-ray Crystallography and Cryo-EM Studies of Enzyme-Substrate Complexes

X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structures of enzymes in complex with UDP-Galactose or its analogs. These studies provide atomic-level insights into substrate recognition, binding orientation, and the conformational changes that facilitate catalysis.

One notable example is the study of UDP-galactopyranose mutase (UGM), a flavoenzyme that converts UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose. Crystal structures of UGM from Klebsiella pneumoniae bound to UDP-Galp have been solved at high resolution (e.g., 2.3 Å). nih.gov These structures reveal that upon substrate binding, a mobile loop closes over the active site. In the reduced, catalytically active state of the enzyme, the anomeric carbon (C1) of the galactose moiety is positioned just 3.6 Å from the nucleophilic N5 atom of the flavin cofactor, an orientation that strongly supports a covalent catalysis mechanism. nih.gov

While X-ray crystallography has been the workhorse, cryo-electron microscopy (cryo-EM) is an increasingly powerful tool for studying large, dynamic enzyme complexes involved in glycosylation, though specific high-resolution studies focusing solely on UDP-L-Galactose diammonium salt complexes are less common in the provided literature. youtube.com These structural biology techniques are fundamental for structure-based drug design, enabling the development of specific inhibitors by targeting the detailed architecture of the enzyme's active site. nih.govfrontiersin.org

Enzyme Organism Technique Key Finding Resolution
UDP-galactopyranose mutase (UGM)Klebsiella pneumoniaeX-ray CrystallographySubstrate C1 is 3.6 Å from the flavin N5, supporting covalent catalysis. nih.gov2.3 Å
UDP-galactose 4-epimerase (GalE)Escherichia coliX-ray CrystallographyActive site accommodates different UDP-sugars with minimal protein conformational change. nih.gov1.65 - 1.8 Å
UDP-galactose 4-epimerase (GalE)Human, S. cerevisiaeX-ray CrystallographyStructures used for comparative analysis of substrate binding and inactivation. medcraveonline.comN/A

Mutational Analysis of Active Sites and Substrate Binding

Mutational analysis, particularly site-directed mutagenesis, is a powerful tool for probing the specific roles of amino acid residues within the active sites of UDP-Galactose-binding enzymes. By systematically replacing key residues and analyzing the kinetic and functional consequences, researchers can identify which amino acids are critical for substrate binding, catalysis, or determining substrate specificity.

In a study on galactosyltransferase, site-directed mutagenesis was used to identify the binding site for UDP-Galactose. nih.gov Mutations of residues Phe-305, Pro-306, Asn-307, and Asn-308 resulted in enzymes with dramatically decreased activity. Kinetic analysis revealed that the Michaelis constant (Kₘ) for UDP-Galactose was significantly increased—by 9-fold for F305L, 11-fold for P306V, 50-fold for N307S, and 20-fold for N308S—indicating a much weaker binding of the sugar donor. nih.gov A mutant with all four residues changed showed no activity, confirming that this region is crucial for catalysis or binding. nih.gov

Mutational studies have also been employed to alter the substrate specificity of enzymes. For instance, single mutations at the galactose-binding site of enzymes like galactokinase (GalK), UTP-glucose-1-phosphate uridylyltransferase (GalU), and α-1,4-galactosyltransferase (LgtC) were made to better accommodate azido-functionalized substrates. nih.gov The resulting variants, GalK-E37S, GalU-D133V, and LgtC-Q187S, showed a 3- to 6-fold increase in their ability to synthesize unnatural sugar donors like UDP-6-azido-6-deoxy-d-galactose and the corresponding azido-functionalized GSLs. nih.gov

Furthermore, mutational analysis of human UDP-galactose 4'-epimerase (hGALE) has provided insights into its broad substrate specificity. The C307Y mutation, designed to reduce the volume of the active site cleft, resulted in an enzyme that retained normal activity for UDP-galactose but completely lost its ability to process the larger substrate, UDP-N-acetylgalactosamine. nih.gov This finding supports the hypothesis that residue Cys-307 acts as a "gatekeeper," controlling access to the active site and thereby mediating substrate selectivity. nih.gov

Enzyme Mutation(s) Organism/Source Effect
GalactosyltransferaseF305L, P306V, N307S, N308SBovineSignificantly increased Kₘ for UDP-Galactose, indicating reduced binding affinity. nih.gov
α-1,4-galactosyltransferase (LgtC)Q187SNeisseria meningitidis3- to 6-fold increased synthesis of azido-Gb3 analogs. nih.gov
Human UDP-galactose 4'-epimerase (hGALE)C307YHumanLost activity for UDP-N-acetylgalactosamine but retained activity for UDP-Galactose. nih.gov
Human UDP-galactose 4'-epimerase (hGALE)Y157F, S132AHumanComplete loss of catalytic activity for all substrates. nih.gov

Biological Functions and Cellular Roles of Udp L Galactose

Contribution to Cellular Architecture and Integrity

The structural integrity of cells, particularly in organisms with cell walls, relies heavily on a complex network of polysaccharides and glycoconjugates. UDP-L-galactose serves as a key precursor for the donation of galactose and its epimer L-arabinose to these architectural components. nih.govfrontiersin.org

In plants, L-arabinose, which is synthesized from UDP-D-xylose via UDP-L-arabinose, is a significant component of the cell wall, making up 5-10% of cell wall saccharides in species like Arabidopsis thaliana and rice. nih.govnih.gov This sugar is integral to several major cell wall polymers, including:

Pectic Arabinan and Rhamnogalacturonan II: These are complex pectic polysaccharides where L-arabinose residues are abundant. nih.gov

Arabinoxylans: In grasses, arabinoxylan is a major hemicellulose where the xylan (B1165943) backbone is decorated with α-L-arabinofuranose residues. nih.gov

Arabinogalactan-Proteins (AGPs): These are heavily glycosylated proteins where L-arabinose is a component of the extensive galactose- and arabinose-rich glycan chains. nih.govresearchgate.net

Extensins: These are hydroxyproline-rich glycoproteins in the cell wall that are glycosylated with L-arabinose. nih.govfrontiersin.org

The synthesis of these polymers depends on the availability of UDP-L-arabinose, which exists in equilibrium with UDP-L-galactose through the action of epimerases. nih.gov The transport of these nucleotide sugars into the Golgi apparatus, where most cell wall polysaccharide synthesis occurs, is a critical step. nih.govpnas.org

In microorganisms, UDP-galactose is a precursor for the synthesis of exopolysaccharides (EPS), which are major components of the extracellular matrix in biofilms. nih.gov For instance, in Bacillus subtilis, UDP-galactose is essential for EPS production, and the genes for galactose metabolism and EPS synthesis are co-regulated. nih.gov Similarly, in pathogenic bacteria like Nontypeable Haemophilus influenzae, UDP-galactose is the donor substrate for galactosyltransferases that build the lipooligosaccharide (LOS) outer core, a key structure for interacting with the host immune system. nih.gov

Polymer/ComponentOrganism(s)Role of UDP-L-Galactose/Arabinose
Pectic ArabinanPlantsPrecursor for L-arabinose residues in the pectic polysaccharide backbone. nih.gov
Arabinogalactan-Proteins (AGPs)PlantsDonor for L-arabinose and L-galactose in the complex glycan side chains. nih.govresearchgate.net
Exopolysaccharide (EPS)Bacteria (e.g., Bacillus subtilis)Essential precursor for galactose units in the biofilm matrix. nih.gov
Lipooligosaccharide (LOS)Bacteria (e.g., H. influenzae)Donor for galactose residues in the surface-exposed outer core. nih.gov

UDP-galactose is a universal donor of galactose for the glycosylation of lipids and proteins, forming essential components of cellular membranes. nih.gov This process, which primarily occurs in the Golgi apparatus and endoplasmic reticulum, requires the transport of UDP-galactose from the cytosol into the lumen of these organelles by specific UDP-galactose transporters (UGTs). nih.govuu.nl

Glycoproteins: The addition of galactose and N-acetylgalactosamine (which is interconverted from UDP-N-acetylglucosamine by the same epimerase, GALE) is a critical step in the maturation of N-linked and O-linked glycans on proteins. wikipedia.orgnih.gov These glycoproteins are vital for protein sorting, stability, and function. wikipedia.org

Glycolipids: UDP-galactose is the substrate for ceramide galactosyltransferase, an enzyme that synthesizes galactosylceramide, a major glycosphingolipid in the myelin sheath of nerve cells and in epithelial cells. nih.govuu.nl It is also a precursor for more complex glycolipids like gangliosides. nih.govmdpi.com

Studies using CRISPR/Cas9 to delete the UDP-galactose 4'-epimerase (GALE) gene in human cells demonstrated dramatic changes in the structure of glycoproteins and glycolipids, leading to significant decreases in total sialic acid, galactose, and GalNAc levels in glycans. nih.govnih.gov

Involvement in Intercellular Communication and Recognition

The complex carbohydrates on the cell surface, built from nucleotide sugars like UDP-L-galactose, form a dense layer called the glycocalyx. This layer is at the forefront of interactions between cells and their environment.

The glycan portions of glycoproteins and glycolipids often serve as recognition sites for specific binding partners (lectins) or as modulators of receptor activity. microbiologyresearch.org

Receptor Function: The proper glycosylation of receptors is often essential for their function. For example, deletion of the GALE enzyme in human cells alters the glycosylation of integrins and the death receptor Fas (FS-7-associated surface antigen), which directly impacts cell signaling and can lead to apoptosis. nih.govnih.gov

Pathogen-Host Interaction: Bacterial pathogens can utilize L-arabinose from plant cell walls as a nutrient source, and the recognition and metabolism of this sugar can be important for colonization. microbiologyresearch.org The surface-exposed lipooligosaccharides of bacteria, synthesized using UDP-galactose, mediate interactions with host immune system components. nih.gov

Endogenous Recognition: Galectins, a family of animal lectins, recognize galactose-containing glycans on the cell surface, mediating processes like cell adhesion and signaling. The presentation of glycolipids in the membrane modulates these interactions. mdpi.com

The role of UDP-galactose metabolism is critical during the development of multicellular organisms. Studies in the fruit fly Drosophila melanogaster have provided a powerful model for understanding the importance of the GALE enzyme, which interconverts UDP-glucose and UDP-galactose. nih.gov

Complete loss of GALE function in Drosophila is embryonic lethal, demonstrating its essential role in development. nih.govresearchgate.net Conditional knockdown of the GALE gene in larvae also leads to death within days. nih.gov This lethality highlights the requirement for a balanced supply of UDP-galactose for the synthesis of essential glycoproteins and glycolipids during the rapid growth and differentiation that occurs in development. nih.govresearchgate.net Interestingly, the essential function of GALE in Drosophila is localized to the gut primordium and Malpighian tubules (the insect excretory system), as expression in these tissues is sufficient to rescue the lethal phenotype. nih.gov

Developmental ModelEnzyme/PathwayObserved Phenotype of DeficiencyDevelopmental Role
Drosophila melanogasterUDP-galactose 4'-epimerase (GALE)Embryonic lethality; larval death upon knockdown. nih.govresearchgate.netEssential for biosynthesis of glycoproteins and glycolipids required for growth and tissue differentiation, particularly in the gut and Malpighian tubules. nih.gov
Arabidopsis thalianaUDP-sugar pyrophosphorylase (USP)Non-fertile pollen; improper anther formation. nih.govRequired for recycling arabinose and xylose for cell wall synthesis during reproductive growth. nih.gov

Comparative Glycobiology across Diverse Organisms

The pathways utilizing UDP-galactose and its epimers show both conservation and divergence across different kingdoms of life, reflecting the varied structural and functional roles of their end products.

Plants: Plants have a unique and extensive requirement for L-arabinose, a sugar not found in animals. nih.govoup.com The de novo synthesis pathway for UDP-L-arabinose from UDP-D-xylose is a plant-specific feature. nih.gov Furthermore, plants possess multiple isoforms of UDP-glucose 4-epimerase (UGE), the enzyme that interconverts UDP-glucose and UDP-D-galactose. In Arabidopsis, specific UGE isoforms are required for directing UDP-D-galactose to distinct downstream products, such as xyloglucan (B1166014) versus arabinogalactan (B145846) proteins, suggesting a high degree of metabolic channeling in cell wall biosynthesis. nih.govresearchgate.net

Microorganisms: Bacteria utilize UDP-galactose for synthesizing cell surface polysaccharides like capsular polysaccharides, lipopolysaccharides, and exopolysaccharides in biofilms. nih.govrsc.org The enzyme UDP-galactose 4-epimerase (GalE) is key in this process. proteopedia.org In some pathogenic bacteria, the ability to modify their surface glycans using UDP-galactose is a crucial virulence mechanism to evade the host immune system. nih.gov

Microbial Glycosylation Pathways

In the microbial world, UDP-galactose is a key precursor for the biosynthesis of various cell-surface polysaccharides that are crucial for the survival and pathogenicity of many bacteria. These glycans can form protective capsules, contribute to the structural integrity of the cell wall, and mediate interactions with host organisms.

Many bacterial species utilize UDP-glucose and UDP-galactose as essential building blocks for the synthesis of exopolysaccharides (EPS). nih.gov For instance, in Bacillus subtilis, UDP-galactose is necessary for the production of the EPS component of the biofilm matrix. nih.gov The Leloir pathway enzyme UDP-galactose 4-epimerase (GalE), which interconverts UDP-glucose and UDP-galactose, has been linked to EPS production in various bacteria, including Streptococcus thermophilus and Porphyromonas gingivalis. nih.gov In some bacteria, such as E. coli, galactose has been demonstrated to be vital for the synthesis of exopolysaccharides like colanic acid. nih.gov

UDP-galacturonic acid (UDP-GalA), a derivative of UDP-galactose, is a precursor for numerous cell-surface polysaccharides in Gram-negative bacteria, including pathogenic species like Klebsiella pneumoniae and Shigella spp. nih.gov Furthermore, in the nitrogen-fixing soil bacterium Sinorhizobium meliloti, genes have been identified that are involved in the synthesis of UDP-xylose and UDP-arabinose, nucleotide sugars that can be used to form xylose- and arabinose-containing glycans. microbiologyresearch.orgnih.gov The biosynthesis of these compounds is interconnected with the UDP-galactose pool. For example, the enzyme UDP-xylose 4-epimerase (Uxe) in S. meliloti is inhibited by UDP-galactose. microbiologyresearch.orgnih.gov

The synthesis of these complex microbial polysaccharides is a highly regulated process. For example, in S. meliloti, the UDP-xylose synthase is inhibited by NADH and UDP-arabinose, indicating feedback regulation. microbiologyresearch.orgnih.gov The table below summarizes key microbial glycosylation pathways involving UDP-galactose and its derivatives.

Table 1: Microbial Glycosylation Pathways Involving UDP-Galactose

Organism Glycan Role of UDP-Galactose/Derivative Enzyme(s) Reference(s)
Bacillus subtilis Exopolysaccharide (EPS) Precursor for EPS synthesis Leloir pathway enzymes (e.g., GalE) nih.gov
Escherichia coli Colanic acid Essential for synthesis Not specified nih.gov
Klebsiella pneumoniae, Shigella spp. Cell-surface polysaccharides Precursor (UDP-GalA) Not specified nih.gov
Sinorhizobium meliloti Xylose- and Arabinose-containing glycans Inhibitor of UDP-xylose 4-epimerase UDP-xylose synthase (Uxs), UDP-xylose 4-epimerase (Uxe) microbiologyresearch.orgnih.gov

Plant Glycan Metabolism

In plants, UDP-galactose and its derivatives are indispensable for the synthesis of cell wall polysaccharides, which provide structural support and are involved in cell-cell adhesion and signaling. Pectins, a major component of the plant cell wall, are particularly rich in galacturonic acid, a sugar derived from UDP-galacturonic acid (UDP-GalA). nih.gov

The biosynthesis of UDP-GalA is catalyzed by the enzyme UDP-D-glucuronic acid 4-epimerase (UGlcAE), which converts UDP-α-D-glucuronic acid (UDP-GlcA) to UDP-GalA. nih.gov In Arabidopsis thaliana, this enzyme is encoded by a small gene family, and the recombinant enzyme has been shown to be inhibited by UDP-xylose and UDP-arabinose, suggesting a regulatory role for these nucleotide sugars in pectin (B1162225) biosynthesis. nih.gov The synthesis of major pectin polymers like homogalacturonan and rhamnogalacturonan I and II requires the incorporation of GalA from UDP-GalA by various galacturonosyltransferases. nih.gov

Galactose is also a significant component of other cell wall polymers, glycolipids, and glycoproteins. nih.gov The overexpression of genes involved in UDP-galactose biosynthesis can lead to an increase in the galactan content of plant cell walls. lbl.gov This has potential applications in improving the quality of feedstocks for biofuel production, as galactans are composed of easily fermentable hexose (B10828440) sugars. lbl.gov

The regulation of UDP-sugar pools is critical for coordinated cell wall synthesis. For example, the inhibition of UDP-d-glucuronate 4-epimerase (GAE1) by UDP-d-Xylose may serve to balance the synthesis of pectic and hemicellulosic components of the cell wall. nih.gov

Table 2: Role of UDP-Galactose Derivatives in Plant Pectin Biosynthesis

Precursor Enzyme Product Polymer Function Reference(s)
UDP-α-D-glucuronic acid (UDP-GlcA) UDP-D-glucuronic acid 4-epimerase (UGlcAE/GAE1) UDP-α-D-galacturonic acid (UDP-GalA) Pectins (Homogalacturonan, Rhamnogalacturonan I & II) Cell wall structure and adhesion nih.govnih.gov

Invertebrate and Vertebrate Glycosylation (Non-human context)

In invertebrates and vertebrates, UDP-galactose is a universal donor for the galactosylation of proteins and lipids, a crucial step in the synthesis of a vast array of glycoconjugates. These molecules are involved in processes ranging from cell recognition and adhesion to immune responses.

In the freshwater snail Biomphalaria glabrata, UDP-Gal:glycoprotein-N-acetylgalactosamine β-1,3-galactosyltransferase (T-synthase) utilizes UDP-galactose to synthesize the core 1 mucin-type O-glycan. nih.gov This is a fundamental step in O-glycosylation, a process that is well-documented in mammals but less understood in invertebrates. nih.gov The snail T-synthase shows sequence homology and similar biochemical parameters to its counterparts in other phyla, highlighting the conserved nature of this glycosylation pathway. nih.gov

In the fruit fly Drosophila melanogaster, the enzyme UDP-galactose 4'-epimerase (GALE) is essential for galactose metabolism. nih.gov GALE catalyzes the interconversion of both UDP-galactose and UDP-glucose, and UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine. nih.gov The proper functioning of this enzyme is critical, as its impairment can lead to the accumulation of toxic metabolites. nih.gov

In a broader vertebrate context, UDP-galactose is required for the synthesis of N-linked and O-linked glycans on proteins, as well as for the formation of glycolipids. mdpi.com The transfer of galactose from UDP-galactose to acceptor molecules is catalyzed by a large family of galactosyltransferases, each with specific substrate requirements. nih.gov These reactions typically occur in the Golgi apparatus, where a constant supply of UDP-galactose is necessary. nih.gov

Table 3: Examples of UDP-Galactose in Invertebrate and Vertebrate Glycosylation

Organism/System Enzyme Process Function of Glycan Reference(s)
Biomphalaria glabrata (snail) T-synthase O-glycosylation (Core 1 synthesis) Recognition processes nih.gov
Drosophila melanogaster (fruit fly) UDP-galactose 4'-epimerase (GALE) Galactose metabolism Essential for viability nih.gov
Vertebrates (general) Galactosyltransferases N- and O-linked glycosylation, glycolipid synthesis Cell recognition, adhesion, signaling mdpi.comnih.gov

Phenotypic Consequences of Altered UDP-L-Galactose Metabolism

Disruptions in the metabolic pathways that produce or utilize UDP-L-galactose can have profound effects on an organism's phenotype. These alterations can stem from genetic mutations or metabolic perturbations, leading to a range of biochemical and physiological consequences.

Metabolic Perturbations and Their Biochemical Effects

Metabolic perturbations that affect the levels of UDP-galactose can lead to significant biochemical changes. In Chinese hamster lung fibroblasts with a deficiency in UDP-glucose pyrophosphorylase (UGP), there are reduced levels of UDP-glucose and UDP-galactose, leading to multiple defects in glycoconjugate biosynthesis. mdpi.comnih.gov These cells show defective galactosylation of both O- and N-linked glycans. mdpi.com Interestingly, supplementing the growth medium with galactose can partially restore UDP-glucose levels and reverse some of the glycosylation defects. mdpi.comnih.gov

In plants, the exogenous application of galactose can be toxic, leading to phenotypes such as the cessation of primary root growth. nih.gov Studies in Arabidopsis thaliana have shown that this toxicity is associated with highly elevated levels of UDP-galactose in the roots. nih.gov This accumulation of UDP-galactose appears to primarily affect glycoproteins, as indicated by the high abundance of arabinogalactan proteins and extensins under galactose-feeding conditions. nih.gov This suggests that an overabundance of the galactose donor can disrupt the normal glycosylation processes and lead to detrimental physiological effects. nih.gov

Table 5: Biochemical Effects of Metabolic Perturbations in UDP-L-Galactose Pathways

System Perturbation Biochemical Effect(s) Consequence Reference(s)
Chinese hamster lung fibroblasts UDP-glucose pyrophosphorylase (UGP) deficiency Reduced UDP-glucose and UDP-galactose levels Defective O- and N-linked glycosylation mdpi.comnih.gov
Arabidopsis thaliana Exogenous galactose feeding Highly elevated UDP-galactose levels in roots Altered glycoprotein (B1211001) profile, root growth inhibition nih.gov

Advanced Research Methodologies for Studying Udp L Galactose

Analytical Techniques for Quantification and Structural Characterization

The precise analysis of UDP-L-Galactose requires a combination of powerful analytical methods to overcome challenges such as its structural similarity to other nucleotide sugars, particularly UDP-glucose.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a cornerstone for the sensitive and accurate quantification of UDP-L-Galactose. nih.govsigmaaldrich.com This technique offers the necessary resolution to separate UDP-L-Galactose from its epimer, UDP-glucose, and other related compounds. nih.gov Various HPLC methods have been developed, including those utilizing porous graphitic carbon (PGC) columns, which have demonstrated successful separation of numerous nucleotide sugars. nih.gov However, challenges such as retention time instability on PGC columns have been noted. nih.gov To address this, strategies like grounding the column effluent and implementing column regeneration procedures have been employed. nih.gov

Other chromatographic approaches include hydrophilic interaction liquid chromatography (HILIC) and reversed-phase ion-pair chromatography. nih.govresearchgate.netnih.gov A UPLC-ESI-MS/MS method using an Agilent NH2 column has been reported for the analysis of UDP-galactose and UDP-glucose in plant samples, demonstrating low limits of detection (LOD) and high recoveries. nih.gov For instance, a method developed for maize samples reported an LOD of 0.70 ng·mL−1 for UDP-galactose. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for detection. nih.govnih.gov Multiple reaction monitoring (MRM) mode is often used to quantify nucleotide sugars with high precision. nih.gov The differentiation of isomers like UDP-galactose and UDP-glucose can be achieved by analyzing the fragment intensity ratios in the mass spectra. sensusimpact.comresearchgate.net

Table 1: Comparison of HPLC-MS Methods for UDP-L-Galactose Analysis

FeatureMethod 1Method 2Method 3
Column Type Porous Graphitic Carbon (Hypercarb™) nih.govAgilent NH2 nih.govReversed-Phase Ion-Pair nih.gov
Detection Method ESI-Orbitrap MS nih.govESI-MS/MS (Triple Quadrupole) nih.govMS/MS nih.gov
Limit of Detection (LOD) 70 nmol L−1 range nih.gov0.70 ng·mL−1 nih.gov0.04 µmol x (g Hgb)(-1) x h(-1) (for GALT activity) nih.gov
Key Advantage Separation of a wide range of nucleotide sugars nih.govHigh sensitivity and good linearity nih.govHigh specificity for enzymatic assays nih.gov
Reported Challenge Retention time instability nih.govPotential for co-elution of isomers researchgate.netRequires stable isotope-labeled standards nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of UDP-L-Galactose, providing critical information about its stereochemistry and the linkage between the galactose and uridine (B1682114) diphosphate (B83284) moieties. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. bmrb.ioresearchgate.net

NMR has also been instrumental in studying the conformational changes of UDP-L-Galactose upon binding to enzymes like galactosyltransferases. nih.gov Saturation Transfer Difference (STD) NMR, for example, can be used to identify the binding epitope of the ligand and refine the conformation of bound UDP-L-Galactose. nih.gov Furthermore, NMR studies have been employed to investigate the mechanism of enzymes like UDP-galactose 4-epimerase by observing changes in the NMR signals of NAD upon binding of uridine nucleotides. nih.gov

Radiometric and Spectrophotometric Enzyme Assays

Radiometric and spectrophotometric enzyme assays are classic yet effective methods for quantifying the activity of enzymes that metabolize UDP-L-Galactose. These assays are often used to determine kinetic parameters and to screen for enzyme inhibitors.

Radiometric assays frequently involve the use of radiolabeled substrates, such as UDP-[³H]galactose. nih.gov The activity of a galactosyltransferase, for instance, can be measured by quantifying the incorporation of the radiolabeled galactose from UDP-[³H]galactose into an acceptor molecule. nih.gov These assays are highly sensitive but require the handling of radioactive materials.

Spectrophotometric assays often rely on coupled enzyme reactions that lead to a change in absorbance of a chromogenic or fluorogenic substance. For example, the activity of galactose-1-phosphate uridylyltransferase (GALT), which produces UDP-galactose, can be indirectly measured by coupling the reaction to subsequent enzymatic steps that result in the conversion of NADP to NADPH, which can be monitored spectrophotometrically at 340 nm. nih.gov A key consideration for these assays is ensuring that the enzyme of interest is the rate-limiting step in the reaction sequence. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful strategy to trace the metabolic fate of UDP-L-Galactose within a cell or organism, providing insights into metabolic fluxes through various pathways. nih.gov This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C, into the system and then tracking the incorporation of the isotope into downstream metabolites, including UDP-L-Galactose. nih.govarxiv.org

By analyzing the mass isotopomer distribution of UDP-L-Galactose and other related metabolites using mass spectrometry, researchers can quantify the relative contributions of different metabolic pathways to its synthesis. nih.gov For example, in studies of galactosemia, [U-¹³C]-galactose has been used to profile the metabolites of galactose metabolism, including UDP-galactose. nih.gov The ratio of labeled intermediates can provide a measure of the severity of an enzyme deficiency. nih.gov

Metabolic flux analysis (MFA) combines isotopic labeling data with a stoichiometric model of the metabolic network to calculate intracellular fluxes. nih.gov This provides a quantitative understanding of cellular metabolism under different conditions. The choice of isotopic tracer is crucial for the successful application of MFA. nih.gov

Chemoenzymatic Synthesis and Engineering Applications

The ability to synthesize UDP-L-Galactose and its analogs is crucial for a wide range of research applications, from biochemical assays to the development of therapeutic agents. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have proven to be particularly effective for this purpose.

Synthesis of UDP-L-Galactose and its Analogs for Research Probes

Chemoenzymatic methods offer a versatile platform for the synthesis of UDP-L-Galactose and a diverse array of its analogs, which can serve as valuable research probes. nih.govnih.gov These analogs can be designed to have modified sugar moieties or to incorporate reporter groups such as fluorescent labels. nih.gov

For example, UDP-L-Galactose analogs with modifications at the C2 or C6 position of the galactose ring have been synthesized to probe the substrate specificity of galactosyltransferases. nih.govresearchgate.net The synthesis of UDP-2-deoxy-2-fluoro-galactose, for instance, has been used to study the transition state of the galactosyltransferase reaction. nih.gov

Fluorescently labeled UDP-L-Galactose analogs are useful for developing high-throughput screening assays for galactosyltransferase activity. nih.gov These probes can be designed to exhibit a change in fluorescence upon enzymatic transfer of the galactose moiety.

More recently, a chemoenzymatic strategy has been developed to create UDP-Gal-aldehyde, which can be used to control the pattern of sulfation in the synthesis of complex carbohydrates like keratan (B14152107) sulfate. acs.orguu.nl This "stop-and-go" strategy allows for the site-specific modification of oligosaccharides. uu.nl

Table 2: Examples of Synthesized UDP-L-Galactose Analogs and Their Applications

AnalogSynthetic ApproachResearch ApplicationReference
UDP-2-(2-ketopropyl)galactoseMulti-step chemical synthesisSite-specific linking of biomolecules nih.gov
UDP-(2-deoxy-2-fluoro)-galactoseChemoenzymatic synthesisCompetitive inhibitor to study enzyme mechanism nih.gov
Fluorescently labeled UDP-GalactoseChemical modification with fluorophoresProbes for galactosyltransferase activity assays nih.gov
UDP-Galactose-6-aldehydeEnzymatic oxidation of UDP-GalactoseControl of sulfation patterns in oligosaccharide synthesis acs.orguu.nl
Deoxygenated UDP-Galactose derivativesChemoenzymatic synthesisDonors for galactosyltransferases to produce deoxygenated oligosaccharides researchgate.net

Glycoengineering and Recombinant Protein Glycosylation in vitro

In vitro glycoengineering has emerged as a powerful technique for the precise modification of recombinant protein glycosylation, utilizing UDP-L-Galactose as a key donor substrate to attach galactose residues to glycan structures. This enzymatic approach offers a high degree of control over the final glycoform of a therapeutic protein, decoupling the complex process of glycosylation from the protein expression system itself. roche.com

The process typically involves the use of specific glycosyltransferases, such as β-1,4-galactosyltransferase (β1,4GT), which catalyzes the transfer of galactose from UDP-L-Galactose to terminal N-acetylglucosamine (GlcNAc) residues on a glycoprotein (B1211001). nih.gov This is particularly valuable for recombinant proteins produced in host cells that may not provide human-like glycosylation patterns, leading to glycoproteins with truncated glycans terminating in GlcNAc. nih.govnih.gov By treating such proteins with β1,4GT and an excess of UDP-L-Galactose, a more mature and humanized glycan structure can be achieved. nih.gov

A notable example is the in vitro galactosylation of TNFR-IgG, a therapeutic fusion protein. Treatment of TNFR-IgG with β1,4GT and UDP-L-Galactose resulted in a significant decrease in oligosaccharides with terminal GlcNAc residues and a corresponding increase in those with terminal galactose. nih.gov This enzymatic remodeling can be performed as a standalone step or in conjunction with other glycosyltransferases, such as sialyltransferases, to achieve even more complex and terminally sialylated glycan structures in a single reaction vessel. nih.gov

Furthermore, the synthesis of modified UDP-L-Galactose analogs carrying chemical handles allows for site-specific conjugation of biomolecules. For instance, UDP-2-(2-ketopropyl)galactose has been synthesized and used with mutant glycosyltransferases to introduce a ketone group onto a glycan, which can then be used for subsequent chemical ligation. nih.gov

Recombinant ProteinGlycosyltransferaseUDP-Sugar DonorOutcome of In Vitro GlycoengineeringReference
TNFR-IgGβ-1,4-galactosyltransferaseUDP-L-GalactoseIncreased terminal galactosylation, reduction of terminal GlcNAc residues. nih.gov
General GlycoproteinsMutant β-1,4-galactosyltransferaseUDP-2-(2-ketopropyl)galactoseIntroduction of a ketone handle for site-specific modification. nih.gov
Glycoproteins with terminal GlcNAcβ-1,4-galactosyltransferase and α-2,3-sialyltransferaseUDP-L-Galactose and CMP-sialic acidSingle-step galactosylation and sialylation to produce more complex N-glycans. nih.gov

Metabolic Engineering for Enhanced Production of Glycans in Research Systems

Metabolic engineering of microorganisms has proven to be a highly effective strategy for the large-scale production of valuable glycans, with a central focus on ensuring a plentiful supply of the necessary sugar nucleotide donor, UDP-L-Galactose. By manipulating the metabolic pathways of host organisms like Escherichia coli and Agrobacterium sp., researchers can create cellular factories capable of synthesizing complex oligosaccharides from simple, inexpensive starting materials. nih.govnih.gov

A key strategy involves the overexpression of genes encoding the enzymes for UDP-L-Galactose biosynthesis. For example, in E. coli, the overexpression of the galK (galactokinase), galT (galactose-1-phosphate uridylyltransferase), and galU (UDP-glucose pyrophosphorylase) genes has been shown to significantly boost the intracellular pool of UDP-L-Galactose. nih.gov This engineered strain can then be coupled with a second microorganism, such as Corynebacterium ammoniagenes, which is efficient at producing uridine triphosphate (UTP), a necessary precursor for UDP-L-Galactose synthesis. nih.gov This co-culture approach has successfully produced UDP-L-Galactose at a concentration of 72 mM (44 g/L). nih.gov

These UDP-L-Galactose-producing platforms can be further engineered to express specific glycosyltransferases, enabling the synthesis of desired oligosaccharides. For instance, by introducing the gene for α1,4-galactosyltransferase from Neisseria gonorrhoeae into the UDP-L-Galactose overproducing E. coli, researchers have achieved the production of globotriose (B1671595) (Galα1-4Galβ1-4Glc) at a remarkable concentration of 372 mM (188 g/L) when lactose (B1674315) is provided as an acceptor molecule. nih.gov

In another example, Agrobacterium sp., which naturally possesses a highly efficient UDP-glucose regeneration system, has been engineered for UDP-galactose regeneration and the synthesis of N-acetyllactosamine. nih.gov By expressing a broad-host-range plasmid containing the necessary glycosyltransferase, the engineered cells could synthesize N-acetyllactosamine to a concentration of nearly 20 mM (7.5 g/L). nih.gov Interestingly, the study found that the addition of rifampicin (B610482) could eliminate a lag phase in production by increasing the intracellular UMP level. nih.gov

Engineered OrganismKey Genes Overexpressed/EngineeredProductTiter/ConcentrationReference
Escherichia coli & Corynebacterium ammoniagenes (co-culture)galK, galT, galU in E. coliUDP-L-Galactose72 mM (44 g/L) nih.gov
Escherichia coligalK, galT, galU, and α1,4-galactosyltransferaseGlobotriose372 mM (188 g/L) nih.gov
Agrobacterium sp.Broad-host-range expression of glycosyltransferaseN-acetyllactosamine~20 mM (7.5 g/L) nih.gov

Computational and Bioinformatic Approaches

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking studies have become indispensable tools for elucidating the intricate interactions between UDP-L-Galactose and its target enzymes, providing atomic-level insights into substrate recognition, specificity, and catalysis. These computational approaches complement experimental data by offering a dynamic view of the binding process and highlighting key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations, for example, have been employed to study the conformational changes in glycosyltransferases upon UDP-L-Galactose binding. In the case of the α-(1→4)-galactosyltransferase LgtC from Neisseria meningitidis, MD simulations revealed that in the absence of UDP-Gal, two loops at the active site (loop X and loop Y) exhibit significant movement, opening up the active site to the solvent. nih.gov However, upon binding of UDP-L-Galactose, these loops adopt a more closed conformation, shielding the active site and positioning the substrate for catalysis. nih.gov The simulations also demonstrated the stable coordination of a manganese ion in the active site, which is crucial for enzymatic activity. nih.gov

Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been instrumental in understanding the substrate specificity of glycosyltransferases. For instance, docking of UDP-L-Galactose into the active site of a mutant UGT74AC1 from Siraitia grosvenorii helped to explain the enzyme's regioselectivity for the C2-OH group of its cucurbitacin acceptor. mdpi.com The modeling showed that the acceptor molecule is stabilized by hydrophobic interactions and that the C2-OH group is positioned more favorably for catalysis than the C3-OH group. mdpi.com

These computational studies not only provide fundamental knowledge about enzyme mechanisms but also guide the rational design of enzyme inhibitors and the engineering of enzymes with novel specificities. By understanding the precise interactions between UDP-L-Galactose and the amino acid residues in the active site, researchers can predict the effects of mutations and design new substrates or inhibitors.

EnzymeComputational MethodKey FindingsReference
α-(1→4)-galactosyltransferase LgtCMolecular Dynamics (MD) SimulationsUDP-Gal binding induces a conformational change, closing the active site loops. Stable coordination of Mn2+ ion. nih.gov
UGT74AC1 (mutant)Molecular Docking and MD SimulationsExplained the high regioselectivity for the C2-OH of the acceptor through favorable catalytic conformation. mdpi.com
Glycosyltransferases (general)Molecular Dynamics (MD) SimulationsDivalent cations like Mg2+ can interact strongly with UDP-sugars in solution and alter their conformational behavior. nih.gov

Phylogenetic Analysis of UDP-Galactose Related Enzymes

Phylogenetic analysis is a powerful bioinformatic tool used to study the evolutionary relationships between UDP-L-Galactose-related enzymes, providing insights into their function, substrate specificity, and the conservation of key amino acid residues. By comparing the sequences of these enzymes from different organisms, researchers can identify conserved motifs and residues that are critical for catalysis and substrate binding.

A prime example of the application of this methodology is the study of UDP-galactose 4-epimerase (GALE), a crucial enzyme in the Leloir pathway that catalyzes the reversible conversion of UDP-galactose to UDP-glucose. wikipedia.org Phylogenetic analysis of GALE across different species, from bacteria to humans, has revealed a high degree of conservation in the active site residues, underscoring their fundamental role in the enzyme's function. nih.govuniprot.org

Furthermore, phylogenetic studies have been instrumental in understanding the molecular basis of diseases associated with GALE deficiency, such as Type III galactosemia. nih.govuniprot.org By mapping disease-causing mutations onto the protein sequence and structure in an evolutionary context, researchers can infer the functional consequences of these mutations. For instance, analysis of mutations associated with an intermediate form of galactosemia (S81R, T150M, and P293L) showed that these residues are located in functionally important regions of the enzyme and that their alteration impairs the enzyme's kinetic parameters. nih.gov

Phylogenetic analysis also aids in the classification and functional prediction of newly discovered enzymes. By placing a novel enzyme within a phylogenetic tree of known UDP-L-Galactose-related enzymes, its likely function and substrate specificity can be hypothesized based on its proximity to well-characterized enzymes. This approach has been widely used in the study of large enzyme families like the UDP-glycosyltransferases (UGTs), helping to delineate subfamilies with distinct acceptor and donor specificities.

Enzyme FamilyOrganisms StudiedKey Insights from Phylogenetic AnalysisReference
UDP-galactose 4-epimerase (GALE)Bacteria, Fungi, Plants, MammalsHigh conservation of active site residues. Understanding the impact of disease-causing mutations. nih.govuniprot.orgnih.gov
UDP-glycosyltransferases (UGTs)VariousClassification into subfamilies with distinct functions and substrate specificities.

Future Perspectives and Emerging Research Avenues

Discovery of Novel Glycosylation Pathways and Enzymes

The biosynthesis of UDP-galactose is primarily attributed to the Leloir pathway, where a series of enzymatic reactions convert galactose to this activated sugar donor. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). researchgate.net GALE plays a pivotal role by catalyzing the interconversion of UDP-galactose and UDP-glucose, thereby connecting galactose metabolism with mainstream glucose metabolism. researchgate.net

Emerging research suggests the existence of non-canonical pathways for the utilization and synthesis of UDP-galactose. For instance, under conditions of high galactose concentration, there is evidence of its non-canonical entry into the hexosamine biosynthetic pathway. nih.gov This could lead to the production of UDP-GalNAc and subsequent alterations in glycosylation patterns, a hypothesis that is currently under active investigation. nih.gov Furthermore, studies in various organisms, such as Streptococcus agalactiae, have identified alternative galactose catabolic routes like the tagatose-6-phosphate pathway, which can function alongside or independently of the Leloir pathway. nih.gov The discovery of such alternative pathways and the characterization of the involved enzymes, including novel glycosyltransferases with unique substrate specificities, are expanding our understanding of the metabolic network surrounding UDP-L-galactose.

A key area of future research is the exploration of substrate promiscuity among enzymes involved in nucleotide sugar metabolism. The potential for enzymes to act on a wider range of substrates than previously thought opens up possibilities for the existence of yet-undiscovered metabolic shunts and regulatory mechanisms.

Development of UDP-L-Galactose-Based Glycocodes in Biological Systems

The "glycocode" refers to the concept that the diversity of glycan structures on the cell surface and on proteins encodes biological information. The availability of nucleotide sugar donors like UDP-L-galactose is a critical factor in writing this code. The regulation of UDP-L-galactose levels, primarily through the action of GALE, directly influences the composition of the cellular glycome and, consequently, cellular function. nih.gov

Studies using CRISPR/Cas9-mediated deletion of GALE in human cells have demonstrated that imbalances in UDP-galactose levels lead to dramatic changes in the structure of glycolipids and glycoproteins. nih.gov These alterations in the glycome have been shown to impact crucial cellular processes, including cell signaling. For example, the hyposialylation of the Fas death receptor due to reduced UDP-galactose availability can render cells hypersensitive to ligand-induced apoptosis. nih.govresearchgate.net

Future research in this area will focus on deciphering the specific "glycocodes" written by the availability of UDP-L-galactose in different cell types and physiological states. This involves understanding how fluctuations in UDP-L-galactose pools, in response to metabolic and environmental cues, are translated into specific glycan structures that mediate cell-cell recognition, host-pathogen interactions, and signal transduction. The development of sophisticated analytical techniques will be crucial to unraveling the complexity of these UDP-L-galactose-dependent glycocodes.

Advancements in High-Throughput Glycomics and Glycoproteomics

The comprehensive analysis of the glycome (glycomics) and the identification of glycosylated proteins and their sites of glycosylation (glycoproteomics) have been revolutionized by advancements in high-throughput technologies. These methods are essential for understanding the functional implications of altered UDP-L-galactose metabolism.

Modern glycoanalysis relies heavily on mass spectrometry (MS)-based techniques, which allow for the detailed structural characterization of glycans. s-bio.com To facilitate high-throughput analysis, automated platforms have been developed for sample preparation, including glycan release, purification, and labeling. atu.iespringernature.com For instance, the GlycanMap® Xpress™ assay utilizes matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS for rapid and quantitative glycan analysis. s-bio.com

Liquid chromatography (LC) coupled with fluorescence detection or MS is another cornerstone of high-throughput glycomics. atu.ie Hydrophilic interaction liquid chromatography (HILIC) is widely used for the separation of labeled glycans. springernature.com Furthermore, the development of specialized software for data analysis and glycan structure interpretation has significantly accelerated the pace of research in this field. nih.gov

Future advancements are expected in the development of even more sensitive and high-throughput methods for the analysis of nucleotide sugars like UDP-L-galactose itself, as well as the resulting galactosylated glycans. These technologies will be instrumental in linking changes in the metabolome to alterations in the glycome and proteome.

TechniquePrincipleApplication in UDP-L-Galactose Research
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Structural characterization of galactose-containing glycans and identification of glycosylation sites.
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their affinity for a stationary phase.Quantitative analysis of fluorescently labeled glycans released from glycoproteins.
Automated Glycan Analysis PlatformsIntegrate robotic sample preparation with analytical techniques like MALDI-TOF MS or LC-MS.High-throughput profiling of glycan structures in large sample cohorts.

Engineering of Glycosylation Pathways for Research and Biotechnological Innovation

The ability to manipulate glycosylation pathways in various expression systems holds immense promise for both fundamental research and the production of therapeutic proteins with optimized properties. UDP-L-galactose is a key building block in many of these engineering efforts.

Metabolic engineering strategies have been successfully employed to enhance the production of UDP-galactose in microbial hosts. For example, curdlan-producing Agrobacterium sp., which possesses a highly efficient UDP-glucose regeneration system, has been engineered to function as a UDP-galactose regeneration system for the synthesis of galactose-containing oligosaccharides. nih.gov Similarly, recombinant Escherichia coli have been engineered for the large-scale synthesis of UDP-galactose. researchgate.net

These engineered microbial systems can be used as whole-cell biocatalysts for the production of complex carbohydrates. By introducing specific glycosyltransferases into these engineered strains, it is possible to synthesize desired oligosaccharides and polysaccharides with high efficiency. rsc.org This approach has been used to produce N-acetyllactosamine, a precursor for many complex glycans. nih.gov

Future research will focus on the development of more sophisticated metabolic engineering strategies to precisely control the flux through glycosylation pathways. This includes the use of synthetic biology tools to create novel pathways and to fine-tune the expression of key enzymes, enabling the production of glycoproteins with custom-designed glycan structures.

OrganismEngineering StrategyApplication
Agrobacterium sp.Exploitation of the native UDP-glucose regeneration system for UDP-galactose regeneration. nih.govSynthesis of galactose-containing disaccharides. nih.gov
Escherichia coliOverexpression of genes involved in UDP-galactose biosynthesis. researchgate.netLarge-scale production of UDP-galactose and oligosaccharides. researchgate.net
Yeast (e.g., Pichia pastoris)Introduction of exogenous biosynthetic pathways for glycosaminoglycans. rsc.orgProduction of complex sulfated glycosaminoglycans. rsc.org

Integration of Multi-Omics Data for Systems Glycobiology

Systems glycobiology aims to understand the complex interplay of genes, proteins, and metabolites that govern the biosynthesis and function of glycans. The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to achieving this goal.

Multi-omics studies have provided significant insights into the pathophysiology of diseases related to galactose metabolism, such as classical galactosemia. clmz.nlru.nl In this inherited disorder, defects in GALT lead to the accumulation of galactose-1-phosphate and other toxic metabolites. Integrated metabolomics and lipidomics analyses have revealed that classical galactosemia not only affects the Leloir pathway but also perturbs other metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide metabolism. clmz.nlru.nl

In the context of cancer research, multi-omics profiling of breast cancer has identified a correlation between the upregulation of the galactose metabolism pathway and poor disease-free survival in young patients. nih.govresearchgate.net This integrated analysis suggests that targeting the galactose metabolism pathway could be a potential therapeutic strategy. nih.gov

Future research will increasingly rely on the integration of multi-omics data to build comprehensive models of glycosylation pathways. These models will help to predict how perturbations in the levels of metabolites like UDP-L-galactose will affect the cellular glycome and ultimately influence cellular phenotype in health and disease. The development of advanced computational tools will be essential for the analysis and interpretation of these large and complex datasets. mdpi.com

Q & A

Q. How can researchers confirm the identity and purity of UDP-L-Galactose diammonium salt in a laboratory setting?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase HPLC with UV detection (260 nm) to assess purity. A purity threshold of ≥95% area% is typical for research-grade material .
  • Mass Spectrometry : Confirm molecular weight via LC/MS or MALDI-TOF. The disodium salt form has a molecular weight of 610.3 Da; adjust calculations for diammonium counterions if applicable .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify structural integrity, focusing on characteristic peaks for the uridine moiety and galactose residues .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Short-Term Storage : Store lyophilized powder at -20°C in airtight, moisture-resistant containers to prevent hydrolysis .
  • Long-Term Stability : For aqueous solutions, aliquot and store at -80°C (stable for ~2 years). Avoid freeze-thaw cycles to minimize degradation .
  • Quality Checks : Periodically reassay solubility (target: ≥49 mg/mL in water) and pH (5.0–7.0) to detect decomposition .

Q. What methodological considerations are critical when designing glycosylation assays using this compound?

Methodological Answer:

  • Buffer Optimization : Maintain pH 7.0–7.5 (using Tris or HEPES buffers) and include divalent cations like Mn2+^{2+} or Mg2+^{2+} to activate galactosyltransferases .
  • Enzyme-Substrate Ratios : Titrate UDP-Galactose concentrations (e.g., 0.1–10 mM) against enzyme activity to determine KmK_m and VmaxV_{max} .
  • Control Experiments : Include negative controls (e.g., omitting enzyme or substrate) and monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzymatic activity of UDP-Galactose-dependent galactosyltransferases across studies?

Methodological Answer:

  • Buffer Composition Analysis : Compare ionic strength, pH, and co-factor requirements (e.g., Mn2+^{2+} vs. Mg2+^{2+}) between studies. For example, NaCl >50 mM may inhibit some enzymes .
  • Enzyme Source Variability : Test isoforms from different species (e.g., human vs. bacterial galactosyltransferases) and validate activity using standardized substrates .
  • Data Normalization : Express activity relative to protein concentration (Bradford assay ) and account for substrate purity via HPLC .

Q. What strategies can optimize galactosylation yields in enzymatic reactions using this compound?

Methodological Answer:

  • Substrate Recycling : Couple reactions with pyrophosphatase to hydrolyze UDP byproducts, shifting equilibrium toward product formation .
  • Temperature Optimization : Screen activity between 25–37°C; some archaeal galactosyltransferases require higher temperatures for activation .
  • Stabilizing Additives : Include 1–5% glycerol or BSA to prevent enzyme denaturation during long incubations .

Q. How can salt interference (e.g., ammonium ions) be mitigated in assays involving this compound?

Methodological Answer:

  • Desalting Methods : Use centrifugal filters (e.g., 10 kDa cutoff) or dialysis to remove excess ammonium ions post-reaction .
  • Counterion Substitution : Compare activity with disodium salt (UDP-Galactose-Na2_2) to isolate ionic effects .
  • Control Experiments : Test reactions with equimolar NH4_4Cl to quantify inhibition thresholds .

Data Contradiction Analysis

Q. Why do studies report conflicting pH optima for UDP-Galactose-dependent reactions?

Methodological Answer:

  • Enzyme-Specific Variations : Bacterial galactosyltransferases may favor acidic pH (5.5–6.5), while mammalian isoforms often require neutral pH (7.0–7.5) .
  • Buffer System Artifacts : Phosphate buffers may chelate Mn2+^{2+}, altering apparent pH optima. Use non-chelating buffers (e.g., MOPS) for validation .
  • Substrate Stability : UDP-Galactose degrades faster at extremes of pH; pre-incubate substrate without enzyme to assess decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.